(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic molecule that belongs to the class of thiazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolotriazine core with various substituents, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the thiazolotriazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic organic chemistry .
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that derivatives of thiazolotriazine exhibit significant biological activities, making them promising candidates for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a potential candidate for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, and other desirable characteristics .
Mechanism of Action
The mechanism of action of (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
The uniqueness of (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its complex structure and diverse biological activities. Unlike simpler compounds like dichloroaniline, this compound offers a broader range of chemical and biological interactions, making it a versatile tool in various fields of research and industry .
Properties
Molecular Formula |
C30H23N5O3S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C30H23N5O3S/c1-3-38-24-15-14-21(16-19(24)2)26-22(18-34(32-26)23-12-8-5-9-13-23)17-25-29(37)35-30(39-25)31-28(36)27(33-35)20-10-6-4-7-11-20/h4-18H,3H2,1-2H3/b25-17- |
InChI Key |
UYQLJACQKBSPOE-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
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